molecular formula C22H28N6O2 B15149949 N-{[4-(dimethylamino)phenyl][1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}-2-methoxy-N-methylacetamide

N-{[4-(dimethylamino)phenyl][1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}-2-methoxy-N-methylacetamide

Cat. No.: B15149949
M. Wt: 408.5 g/mol
InChI Key: CQYSIDWRWVVOHX-UHFFFAOYSA-N
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Description

N-{[4-(dimethylamino)phenyl][1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}-2-methoxy-N-methylacetamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(dimethylamino)phenyl][1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}-2-methoxy-N-methylacetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the tetrazole ring, followed by the introduction of the dimethylamino and methoxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety and environmental compliance, and implementing efficient purification techniques to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(dimethylamino)phenyl][1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}-2-methoxy-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{[4-(dimethylamino)phenyl][1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}-2-methoxy-N-methylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[4-(dimethylamino)phenyl][1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}-2-methoxy-N-methylacetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

    Methanone, [4-(dimethylamino)phenyl]phenyl-: Shares the dimethylamino and phenyl groups but differs in the overall structure.

    4-(Dimethylamino)phenyldiphenylphosphine: Contains the dimethylamino group and a phosphine moiety.

    N,N-Dimethyl-p-phenylenediamine: Similar in having the dimethylamino group but lacks the tetrazole and methoxy groups.

Uniqueness

N-{[4-(dimethylamino)phenyl][1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}-2-methoxy-N-methylacetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

Molecular Formula

C22H28N6O2

Molecular Weight

408.5 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]-[1-(2,6-dimethylphenyl)tetrazol-5-yl]methyl]-2-methoxy-N-methylacetamide

InChI

InChI=1S/C22H28N6O2/c1-15-8-7-9-16(2)20(15)28-22(23-24-25-28)21(27(5)19(29)14-30-6)17-10-12-18(13-11-17)26(3)4/h7-13,21H,14H2,1-6H3

InChI Key

CQYSIDWRWVVOHX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=NN=N2)C(C3=CC=C(C=C3)N(C)C)N(C)C(=O)COC

Origin of Product

United States

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